molecular formula C13H18O B11970113 4-(P-Tolyl)-3-Hexanone CAS No. 6957-06-8

4-(P-Tolyl)-3-Hexanone

Cat. No.: B11970113
CAS No.: 6957-06-8
M. Wt: 190.28 g/mol
InChI Key: BFKWOJUMLYZWEE-UHFFFAOYSA-N
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Description

4-(P-Tolyl)-3-Hexanone is an organic compound that belongs to the class of ketones It features a hexanone backbone with a p-tolyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(P-Tolyl)-3-Hexanone typically involves the Friedel-Crafts acylation reaction. This reaction uses p-tolyl chloride and hexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(P-Tolyl)-3-Hexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(P-Tolyl)-3-Hexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(P-Tolyl)-3-Hexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the p-tolyl group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylacetophenone: Similar structure but with an acetophenone backbone.

    4-(P-Tolyl)-2-Butanone: Shorter carbon chain compared to 4-(P-Tolyl)-3-Hexanone.

Uniqueness

This compound is unique due to its specific combination of a hexanone backbone and a p-tolyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

6957-06-8

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(4-methylphenyl)hexan-3-one

InChI

InChI=1S/C13H18O/c1-4-12(13(14)5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3

InChI Key

BFKWOJUMLYZWEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(=O)CC

Origin of Product

United States

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